molecular formula C19H17FN4O3S2 B2526432 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 393566-32-0

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2526432
CAS No.: 393566-32-0
M. Wt: 432.49
InChI Key: CIXTYWNSEFGKQN-UHFFFAOYSA-N
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Description

N-(5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 2-fluorobenzamide group at position 2 and a 2-((4-ethoxyphenyl)amino)-2-oxoethylthio moiety at position 3. Though direct spectral or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazoles with substituted acetamide or aryl groups) exhibit broad bioactivity, including antitumor, antifungal, and kinase inhibitory effects .

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-13-9-7-12(8-10-13)21-16(25)11-28-19-24-23-18(29-19)22-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXTYWNSEFGKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N6O3S\text{C}_{16}\text{H}_{16}\text{N}_6\text{O}_3\text{S}

This compound features a thiadiazole ring, an ethoxyphenyl group, and a fluorobenzamide moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been observed that:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking their activity. This inhibition can lead to altered metabolic pathways that are crucial in disease states.
  • Receptor Modulation : this compound may also modulate receptor activity, impacting cellular signaling pathways involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (μM)Reference
Thiadiazole DerivativeHCT116 (Colon Cancer)6.2
Benzamide DerivativeT47D (Breast Cancer)27.3

These findings suggest that the compound may have potential as a lead in anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiadiazole derivatives possess antibacterial and antifungal activities against various pathogens. For example:

PathogenActivityReference
Mycobacterium tuberculosisModerate Inhibition
Staphylococcus aureusHigh Activity

Such activities indicate the compound's potential in treating infectious diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Thiadiazole Derivatives : A study involving a series of thiadiazole derivatives demonstrated significant anticancer effects in vitro against multiple cancer cell lines, indicating their potential as therapeutic agents .
  • Clinical Trials : Preliminary clinical trials have shown promising results for compounds with similar structures in patients with advanced solid tumors, leading to prolonged survival rates .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (Position 2/5) Molecular Weight Melting Point (°C) Key Functional Groups Evidence ID
Target Compound 2-Fluorobenzamide / 2-((4-ethoxyphenyl)amino)ethylthio ~417.43* N/A Thiadiazole, fluorobenzamide, ethoxy -
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Chlorophenyl / 4-nitrophenylaminoethylthio ~452.89 N/A Thiadiazole, nitro, chloro
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio / isopropylphenoxyacetamide ~476.00 132–134 Thiadiazole, chloro, phenoxy
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio / methoxyphenoxyacetamide ~429.47 135–136 Thiadiazole, benzyl, methoxy
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide Oxadiazole core / ethoxyphenylaminoethylthio 402.42 N/A Oxadiazole, ethoxy, furan

*Calculated based on empirical formula (C₁₉H₁₈FN₅O₃S).

Key Observations :

Core Heterocycle : The target compound’s 1,3,4-thiadiazole core (vs. oxadiazole in ) influences electronic properties and metabolic stability. Sulfur in thiadiazole enhances π-π stacking and hydrogen bonding compared to oxygen in oxadiazole .

The 2-fluorobenzamide group may confer stronger hydrogen-bonding interactions than non-fluorinated benzamides (e.g., compound 5m in ).

Key Observations :

Akt Inhibition : Compounds with thiadiazole-thioacetamide scaffolds (e.g., ) show potent Akt inhibition, a key pathway in glioma. The target compound’s 4-ethoxyphenyl group may modulate Akt binding affinity compared to nitro or chloro substituents .

Antitumor Mechanisms : Thiadiazole derivatives with chloroacetamide groups (e.g., ) induce apoptosis via mitochondrial pathways, suggesting the target’s fluorobenzamide group may similarly enhance pro-apoptotic effects.

Kinase Selectivity : Unlike ATP-competitive inhibitors (e.g., ), the target compound’s ethoxy and fluorobenzamide groups may enable unique allosteric interactions.

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